Acetamide,2-(2-benzoxazolylthio)-N-[2-(cyclohexylamino)-2-oxoethyl]-N-(3-methoxyphenyl)-
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Overview
Description
Acetamide,2-(2-benzoxazolylthio)-N-[2-(cyclohexylamino)-2-oxoethyl]-N-(3-methoxyphenyl)- is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a benzoxazole ring, a cyclohexylamino group, and a methoxyphenyl group, making it a versatile molecule for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide,2-(2-benzoxazolylthio)-N-[2-(cyclohexylamino)-2-oxoethyl]-N-(3-methoxyphenyl)- typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2-mercaptobenzoxazole with N-(3-methoxyphenyl)-2-oxoethylamine in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and yield while minimizing the risk of contamination. The use of advanced purification techniques, such as chromatography and crystallization, further enhances the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Acetamide,2-(2-benzoxazolylthio)-N-[2-(cyclohexylamino)-2-oxoethyl]-N-(3-methoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzoxazole ring, using reagents like sodium hydride or alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions.
Substitution: Sodium hydride, alkyl halides; aprotic solvents like dimethylformamide (DMF).
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted benzoxazole derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Acetamide,2-(2-benzoxazolylthio)-N-[2-(cyclohexylamino)-2-oxoethyl]-N-(3-methoxyphenyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Acetamide,2-(2-benzoxazolylthio)-N-[2-(cyclohexylamino)-2-oxoethyl]-N-(3-methoxyphenyl)- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological molecules, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
2-Mercaptobenzothiazole derivatives: These compounds share a similar benzoxazole ring and exhibit comparable chemical reactivity.
Acetophenone derivatives: These compounds have similar functional groups and are used in similar applications, such as in the synthesis of pharmaceuticals and advanced materials.
Uniqueness
What sets Acetamide,2-(2-benzoxazolylthio)-N-[2-(cyclohexylamino)-2-oxoethyl]-N-(3-methoxyphenyl)- apart is its unique combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry.
Properties
Molecular Formula |
C24H27N3O4S |
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Molecular Weight |
453.6 g/mol |
IUPAC Name |
2-(N-[2-(1,3-benzoxazol-2-ylsulfanyl)acetyl]-3-methoxyanilino)-N-cyclohexylacetamide |
InChI |
InChI=1S/C24H27N3O4S/c1-30-19-11-7-10-18(14-19)27(15-22(28)25-17-8-3-2-4-9-17)23(29)16-32-24-26-20-12-5-6-13-21(20)31-24/h5-7,10-14,17H,2-4,8-9,15-16H2,1H3,(H,25,28) |
InChI Key |
OQYIBPCEKUVEOF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)N(CC(=O)NC2CCCCC2)C(=O)CSC3=NC4=CC=CC=C4O3 |
Origin of Product |
United States |
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